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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of C10H22

branched alkanes. Decane (C10H22) has 75 structural isomers, each exhibiting unique

physical and chemical properties due to variations in their carbon chain arrangements.[1]

These differences are critical in various applications, from fuel technology to chemical

synthesis and drug development, where isomeric purity and structural conformation can

significantly impact performance and biological activity. This guide outlines the key

experimental techniques for isomer differentiation and characterization, including detailed

protocols and data interpretation.

Physical Properties of C10H22 Isomers
The degree of branching in C10H22 isomers significantly influences their physical properties.

Generally, increased branching leads to a lower boiling point and melting point compared to the

straight-chain isomer, n-decane, due to reduced intermolecular van der Waals forces.[1][2]

However, highly symmetrical isomers can have unusually high melting points. The densities of

branched isomers are also typically lower than that of n-decane.[1] The following tables

summarize the physical properties of a selection of C10H22 branched alkane isomers.

Table 1: Physical Properties of Methylnonane and Ethyloctane Isomers
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Isomer CAS Number
Boiling Point
(°C)

Melting Point
(°C)

Density
(g/cm³)

n-Decane 124-18-5 174.1[3] -29.7[3] 0.730[3]

2-Methylnonane 871-83-0 166.9[2] -74.6[2]
0.749 (at 20°C)

[2]

3-Methylnonane 5911-04-6 167.7 - -

5-Methylnonane 15869-85-9 164.9[4] -87.7[4] 0.733[4]

3-Ethyloctane 5881-17-4 166 - -

4-Ethyloctane 15869-86-0 163.65[5] -87.69[5] 0.7340[5]

Table 2: Physical Properties of Dimethyloctane Isomers

Isomer CAS Number
Boiling Point
(°C)

Melting Point
(°C)

Density
(g/cm³)

2,4-

Dimethyloctane
4032-94-4 156.4[6] -83.15[6] 0.732[6]

2,7-

Dimethyloctane
1072-16-8 162.2 - -

3,3-

Dimethyloctane
4110-44-5 160.7 - -

Table 3: Physical Properties of Trimethylheptane Isomers
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Isomer CAS Number
Boiling Point
(°C)

Melting Point
(°C)

Density
(g/cm³)

2,2,4-

Trimethylheptane
14720-74-2 152.8 - -

2,3,4-

Trimethylheptane
52896-95-4 161.1 - -

2,3,6-

Trimethylheptane
4032-93-3 157.3[7] - 0.73[7]

2,5,5-

Trimethylheptane
1189-99-7 152.2 - -

3,4,5-

Trimethylheptane
9032-75-1 165.8 - -

Table 4: Physical Properties of Tetramethylhexane Isomers
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Isomer CAS Number
Boiling Point
(°C)

Melting Point
(°C)

Density
(g/cm³)

2,2,3,3-

Tetramethylhexa

ne

13475-81-5 160.33[8] -53.99[8] 0.761[8]

2,2,3,4-

Tetramethylhexa

ne

16747-38-9 157[8] -53.99[8] 0.731[8]

2,2,4,4-

Tetramethylhexa

ne

16747-40-3 153[8] - 0.747[8]

2,2,5,5-

Tetramethylhexa

ne

1071-81-4 137.4[8] -12.6[8] 0.734[8]

2,3,4,5-

Tetramethylhexa

ne

16747-42-5 161[9] - -

Experimental Protocols for Characterization
The characterization of C10H22 branched alkanes relies on a combination of chromatographic

and spectroscopic techniques. Gas chromatography is essential for separating the isomers,

while mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier-transform

infrared spectroscopy provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-

volatile compounds like decane isomers. The gas chromatograph separates the isomers based

on their boiling points and interactions with the stationary phase, while the mass spectrometer

provides mass-to-charge ratios and fragmentation patterns for identification.

Sample Preparation:
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Dilute the C10H22 alkane sample in a volatile, non-polar solvent such as hexane or

pentane to a concentration of approximately 100-1000 ppm.

Ensure the sample is free of particulate matter by filtering if necessary.

Instrumentation:

Gas Chromatograph (GC):

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

with a 5% phenyl methylpolysiloxane stationary phase) is typically used for hydrocarbon

analysis.[10]

Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.[10]

Inlet: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to

prevent column overloading.[10] Injector temperature: 250°C.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp: Increase at 5°C/min to 200°C.

Final hold: Hold at 200°C for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 300.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Transfer Line Temperature: 280°C.

Data Analysis:
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Identify peaks in the total ion chromatogram (TIC).

Compare the retention times with those of known standards for preliminary identification.

Analyze the mass spectrum of each peak, paying close attention to the molecular ion (M+)

peak (m/z 142 for C10H22) and the fragmentation pattern.

Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

The fragmentation of branched alkanes in EI-MS is highly informative. Cleavage is favored at

the points of branching, as this leads to the formation of more stable secondary and tertiary

carbocations.[11] For instance, a prominent peak at m/z 57 (C4H9+) often indicates the

presence of a tert-butyl group or the loss of a butyl radical. The molecular ion peak for highly

branched alkanes is often weak or absent.
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GC-MS workflow for C10H22 isomer analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic

molecules, including the complex mixtures of C10H22 isomers. Both ¹H and ¹³C NMR provide

valuable information about the chemical environment of the hydrogen and carbon atoms,

respectively, allowing for the determination of connectivity and stereochemistry.[12]

Sample Preparation:

Dissolve 5-25 mg of the alkane sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13][14]

Ensure the sample is fully dissolved.

Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm

NMR tube.[13][15]

Cap the NMR tube and ensure the exterior is clean before insertion into the spectrometer.

[15]

Instrumentation (¹H NMR):

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal

dispersion.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Parameters:

Number of scans: 16-64 (depending on concentration).

Relaxation delay: 1-2 seconds.

Pulse angle: 30-45 degrees.

Processing: Fourier transform, phase correction, and baseline correction.

Instrumentation (¹³C NMR):
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Spectrometer: 400 MHz or higher field spectrometer.

Pulse Sequence: Standard proton-decoupled pulse sequence.

Acquisition Parameters:

Number of scans: 1024 or more (due to low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Processing: Fourier transform, phase correction, and baseline correction.

¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-

2.0 ppm).[12] The chemical shift is influenced by the degree of substitution, with methine

protons (R₃CH) appearing further downfield than methylene (R₂CH₂) and methyl (RCH₃)

protons. Signal splitting (multiplicity) provides information about neighboring protons.

¹³C NMR: The chemical shifts of carbon atoms in alkanes range from approximately δ 10 to

60 ppm. Quaternary carbons are generally the most deshielded. The number of signals in a

proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon

atoms in the molecule, providing valuable information about its symmetry.
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NMR spectroscopy workflow for C10H22 isomers.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For alkanes, FTIR is primarily used to confirm the presence

of C-H and C-C single bonds and can provide information about the presence of methyl and

methylene groups.

Sample Preparation:

For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr)

to create a thin film.[16]

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the

liquid is placed directly on the ATR crystal.[17]

Instrumentation:

Spectrometer: A standard FTIR spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean salt plates or ATR crystal should be collected before

analyzing the sample.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H

single bonds in alkanes.

C-H Bending:

Methyl (CH₃) groups show a characteristic bending absorption around 1375 cm⁻¹.

Methylene (CH₂) groups exhibit a bending (scissoring) vibration near 1465 cm⁻¹.
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The overall pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to each

isomer and can be used for identification by comparison with reference spectra.
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FTIR spectroscopy workflow for C10H22 isomers.

Conclusion
The characterization of C10H22 branched alkanes requires a multi-technique approach to

effectively separate and identify the numerous isomers. GC-MS provides excellent separation

and initial identification through fragmentation patterns, while NMR spectroscopy offers detailed

structural elucidation. FTIR spectroscopy serves as a valuable complementary technique for

confirming the presence of alkane functional groups. By employing the detailed experimental
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protocols and data interpretation strategies outlined in this guide, researchers, scientists, and

drug development professionals can confidently characterize C10H22 isomers for their specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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